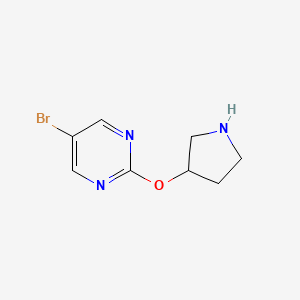

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Vue d'ensemble

Description

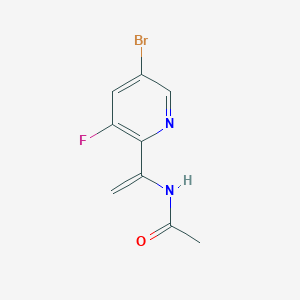

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a chemical compound that has gained significance in scientific research. It has a molecular formula of C8H10BrN3O and a molecular weight of 244.09 .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is 1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

5-Bromopyrimidine, a related compound, has been studied for its reactivity. It has been found to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Physical And Chemical Properties Analysis

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine has a boiling point of 367.559ºC at 760 mmHg and a density of 1.556 g/cm3 .Applications De Recherche Scientifique

Antiviral and Antitumor Applications

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine and its derivatives have been studied for various scientific applications, particularly focusing on antiviral and antitumor activities. These compounds, through structural modifications, exhibit significant biological activities against a range of viruses and cancer cells, demonstrating the potential for therapeutic applications.

Antiviral Activity

Research has identified C-5 substituted analogues of tubercidin, including 5-bromo derivatives, as possessing substantial antiviral properties against RNA viruses. These derivatives have shown inhibitory effects on virus multiplication and cell growth, highlighting their potential as antiviral agents (Bergstrom et al., 1984). Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition of retrovirus replication, emphasizing the antiretroviral activity of 5-bromo derivatives (Hocková et al., 2003).

Antitumor Activity

The structural modification of 5-bromo-2-(pyrrolidin-3-yloxy)pyrimidine and related compounds has also been explored for antitumor applications. A novel series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, which includes derivatives of 5-bromo pyrimidines, has been synthesized. These compounds exhibited potent antitumor activity by inhibiting purine biosynthesis and showing selectivity for high affinity folate receptors and the proton-coupled folate transporter, essential for cellular entry and activity against tumors (Wang et al., 2010).

Chemical Synthesis and Characterization

In addition to biological applications, 5-bromo-2-(pyrrolidin-3-yloxy)pyrimidine serves as a key intermediate in chemical synthesis, contributing to the development of novel heterocyclic compounds and alkaloids.

Synthesis of Heterocyclic Compounds

A novel route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives has been developed, using 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine as a starting material. This method showcases the utility of bromo-substituted pyrimidines in synthesizing heterocyclic systems with potential biological activities (Rahimizadeh et al., 2007).

Characterization and Molecular Docking

Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV–Vis analyses, have been conducted on 5-bromo-2-hydroxy pyrimidine to understand its molecular geometry, electronic properties, and potential for molecular docking applications. These studies contribute to the deeper understanding of the compound's chemical properties and interactions, facilitating its application in drug design and development (Chandralekha et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2-pyrrolidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLUWWFOZOXWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659473 | |

| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914347-82-3 | |

| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

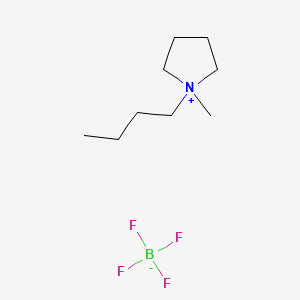

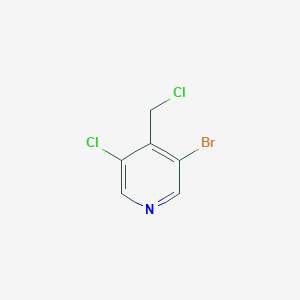

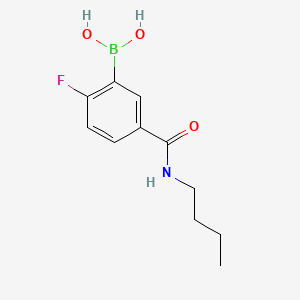

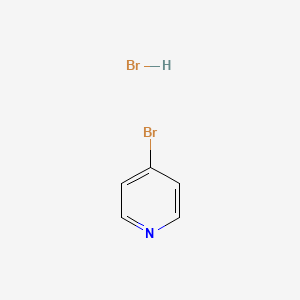

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)

![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)